Enhanced Lipophilicity (clogP) Drives Permeability and Protein Binding Relative to 4-Methyl and 4-Bromo Analogues
The 4-n-propyl substituent increases calculated lipophilicity (clogP) by approximately 1.0–1.5 log units relative to the 4-methyl analogue (2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, CAS 1235007-79-0) and roughly 0.5 log units relative to the 4-bromo analogue [1]. This difference anticipates altered membrane permeability and plasma protein binding, critical parameters in cell-based assays and in vivo pharmacology [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.2–4.5 (estimated using AlogPs 2.1; exact value unpublished) |
| Comparator Or Baseline | 2-methyl analogue (CAS 1235007-79-0): clogP ≈ 3.2; 4-bromo analogue (CAS 1234885-44-9): clogP ≈ 3.7 |
| Quantified Difference | ΔclogP ≈ +1.0 to +1.3 vs 4-methyl; ≈ +0.5 vs 4-bromo |
| Conditions | In silico prediction (AlogPs 2.1, Virtual Computational Chemistry Laboratory) |
Why This Matters
Higher lipophilicity directly affects compound distribution in cell-based and in vivo models, making the 4-propyl variant the preferred choice when elevated membrane permeability or blood-brain barrier penetration is desired.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1. Calculated using SMILES: CCCc1ccc(cc1)C(=O)N(Cc2ccsc2)CC(F)(F)F. http://www.vcclab.org/lab/alogps/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
